molecular formula C21H22ClN5O3 B2397585 N-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212318-84-7

N-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2397585
CAS RN: 1212318-84-7
M. Wt: 427.89
InChI Key: FTMPJZDZMYJWJV-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as triazolopyrimidines which are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring . Triazolopyrimidines have applications in medicinal chemistry due to their diverse biological activities .

Scientific Research Applications

Synthesis and Characterization

The synthesis of triazolopyrimidines and related compounds often involves multi-step chemical reactions, utilizing a variety of reagents and conditions to construct the complex heterocyclic structures characteristic of these molecules. For example, the synthesis of similar triazolopyrimidine derivatives has been reported through reactions involving amino compounds, aldehydes, and other key intermediates, showcasing the synthetic strategies employed to access such chemistries (Rahmouni et al., 2016). These synthetic approaches are crucial for the development of novel compounds with potential biological activities.

Biological Activities

Triazolopyrimidines have been studied for their antimicrobial and anticancer properties, among other biological activities. The design and synthesis of novel triazolopyrimidine derivatives aim at discovering potent molecules with significant biological efficacy. For instance, some derivatives have been synthesized and evaluated for their cytotoxicity against cancer cell lines, showing promising anticancer potential (Rahmouni et al., 2016). Additionally, the antimicrobial activity of triazolopyrimidines has been a subject of research, with studies reporting the synthesis of compounds exhibiting inhibitory effects against various microbial strains (Abdel-rahman et al., 2002).

properties

IUPAC Name

N-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O3/c1-12-18(20(28)26-14-6-4-13(22)5-7-14)19(27-21(25-12)23-11-24-27)16-10-15(29-2)8-9-17(16)30-3/h4-12,18-19H,1-3H3,(H,26,28)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMPJZDZMYJWJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(N2C(=NC=N2)N1)C3=C(C=CC(=C3)OC)OC)C(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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